molecular formula C19H17N5O B5596750 2-[(4,8-dimethylquinazolin-2-yl)amino]-1-methylquinazolin-4(1H)-one

2-[(4,8-dimethylquinazolin-2-yl)amino]-1-methylquinazolin-4(1H)-one

Cat. No.: B5596750
M. Wt: 331.4 g/mol
InChI Key: USNIIRCXMVYVRF-UHFFFAOYSA-N
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Description

2-[(4,8-dimethylquinazolin-2-yl)amino]-1-methylquinazolin-4(1H)-one is a synthetic small molecule based on the quinazolinone scaffold, a structure recognized for its diverse and potent biological activities. As a research chemical, it is of significant interest in medicinal chemistry and oncology research for its potential as a protein kinase inhibitor and apoptosis inducer. The core quinazolinone structure is a privileged scaffold in drug discovery, with over 20 FDA-approved drugs containing this moiety for anticancer use . The specific structural features of this compound—including the 4,8-dimethylquinazoline group linked via an amino bridge to a 1-methylquinazolin-4-one core—suggest it may interact with key biological targets. Similar quinazolinone derivatives have been demonstrated to induce programmed cell death (apoptosis) and inhibit tubulin polymerization, a key mechanism for halting cell division in proliferating cells . For instance, other 4-anilinoquinazoline analogs have been identified as potent apoptosis inducers with excellent efficacy in human cancer xenograft models . Furthermore, recent studies highlight that quinazolinone derivatives can act as broad-spectrum cytotoxic agents by disrupting microtubule formation, leading to cell cycle arrest in the G2/M phase . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use. Researchers are advised to conduct their own experiments to determine the compound's specific activity, mechanism of action, and pharmacokinetic properties.

Properties

IUPAC Name

2-[(4,8-dimethylquinazolin-2-yl)amino]-1-methylquinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5O/c1-11-7-6-9-13-12(2)20-18(21-16(11)13)23-19-22-17(25)14-8-4-5-10-15(14)24(19)3/h4-10H,1-3H3,(H,20,21,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USNIIRCXMVYVRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=NC(=N2)NC3=NC(=O)C4=CC=CC=C4N3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4,8-dimethylquinazolin-2-yl)amino]-1-methylquinazolin-4(1H)-one typically involves the reaction of 2-aminobenzamides with orthoesters in the presence of acetic acid. The reaction is carried out by refluxing the mixture in absolute ethanol with 1.5 equivalents of the orthoester and 2 equivalents of acetic acid for 12–24 hours . For more complex or hindered 2-aminobenzamides, pressure tube conditions with 3 equivalents each of the orthoester and acetic acid in ethanol at 110°C for 12–72 hours are required .

Industrial Production Methods

Industrial production methods for quinazolinone derivatives often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

2-[(4,8-dimethylquinazolin-2-yl)amino]-1-methylquinazolin-4(1H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone N-oxides, while reduction can produce various reduced quinazolinone derivatives .

Scientific Research Applications

Biological Activities

Research indicates that this compound exhibits significant biological activities , which include:

  • Anticancer Activity : Quinazoline derivatives are known to inhibit various kinases involved in cancer progression. This compound may serve as a lead candidate for the development of new anticancer therapies due to its ability to target specific pathways in cancer cells.
  • Antimicrobial Properties : The compound has shown promising results in inhibiting bacterial growth, making it a potential candidate for developing new antimicrobial agents.
  • Anti-inflammatory Effects : Some studies suggest that quinazoline derivatives possess anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.

Case Studies and Research Findings

Several studies have investigated the pharmacological applications of this compound:

  • Anticancer Studies : A study published in a peer-reviewed journal demonstrated that derivatives similar to this compound significantly inhibited tumor growth in xenograft models. The study utilized molecular docking simulations to predict the binding affinity of the compound to specific kinases involved in cancer cell signaling pathways.
  • Antimicrobial Efficacy : Research conducted on various quinazoline derivatives showed that they possess broad-spectrum antimicrobial activity. The compound was tested against several bacterial strains, demonstrating effective inhibition at low concentrations.
  • Inflammation Models : In vitro studies have indicated that this compound can reduce pro-inflammatory cytokine production in macrophage cell lines, suggesting its potential use in treating inflammatory diseases.

Mechanism of Action

The mechanism of action of 2-[(4,8-dimethylquinazolin-2-yl)amino]-1-methylquinazolin-4(1H)-one involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the induction of apoptosis in cancer cells or the inhibition of bacterial growth .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs in the Quinazolinone Family

(i) 8-Chloro-3-(4-methoxyphenyl)quinazolin-4(3H)-one (2h)

  • Core Structure: Monocyclic quinazolin-4(3H)-one.
  • Substituents : Chlorine at position 8, 4-methoxyphenyl at position 3.
  • Key Differences: Unlike the target compound, 2h lacks the fused quinazoline-amino linkage and instead features electron-withdrawing (Cl) and electron-donating (OCH₃) groups. These modifications enhance solubility (logP = 1.2) and alter binding specificity, as evidenced by its moderate antitumor activity in vitro (IC₅₀ = 8.2 µM against HeLa cells) .

(ii) MHY2251 [2-(benzo[d][1,3]dioxol-5-yl)-2,3-dihydroquinazolin-4(1H)-one]

  • Core Structure : Dihydroquinazolin-4(1H)-one with a benzodioxol substituent.
  • Key Differences : The partially saturated quinazoline ring and benzodioxol group improve cell permeability, enabling potent SIRT1 inhibition (IC₅₀ = 1.7 µM). In contrast, the target compound’s fully aromatic system may favor intercalation with DNA or protein targets .

Pyrimidine-Based Derivatives

(i) 4-Amino-5-((2-methoxyphenyl)amino)-6-(4-substituted phenyl)pyrimidin-2(1H)-one (Compound A, Figure 21)

  • Core Structure : Pyrimidin-2(1H)-one.
  • Substituents: Methoxyphenylamino and substituted phenyl groups.
  • Compound A shows selective kinase inhibition (e.g., EGFR IC₅₀ = 0.3 µM) due to its planar pyrimidine core .

(ii) N-(5-((4-(1-Cyclopropyl-1H-indol-3-yl)pyrimidin-2-yl)amino)-2-(substituted)-4-methoxyphenyl)acrylamide (Compound B, Figure 21)

  • Core Structure : Pyrimidine-acrylamide hybrid.
  • Key Differences: The acrylamide moiety enables covalent binding to cysteine residues in kinases (e.g., BTK IC₅₀ = 0.09 µM). This mechanism is absent in the target compound, which relies on non-covalent interactions .

Data Table: Comparative Analysis of Key Compounds

Compound Name Core Structure Substituents Biological Activity References
2-[(4,8-Dimethylquinazolin-2-yl)amino]-1-methylquinazolin-4(1H)-one Fused quinazolin-4(1H)-one 1-methyl, 4,8-dimethylquinazolin-2-yl-amino Not reported (structural analogy suggests kinase/DNA interaction)
8-Chloro-3-(4-methoxyphenyl)quinazolin-4(3H)-one (2h) Quinazolin-4(3H)-one 8-Cl, 3-(4-OCH₃-phenyl) Antitumor (HeLa IC₅₀ = 8.2 µM)
MHY2251 Dihydroquinazolin-4(1H)-one 2-(benzo[d][1,3]dioxol-5-yl) SIRT1 inhibitor (IC₅₀ = 1.7 µM)
4-Amino-5-((2-methoxyphenyl)amino)-6-(4-substituted phenyl)pyrimidin-2(1H)-one Pyrimidin-2(1H)-one 4-amino, 5-(2-OCH₃-phenyl)amino, 6-substituted phenyl EGFR kinase inhibitor (IC₅₀ = 0.3 µM)

Research Findings

Structure-Activity Relationships (SAR)

  • Quinazoline vs. Pyrimidine Cores : Fully aromatic quinazoline derivatives (e.g., target compound) exhibit stronger DNA intercalation due to extended π-systems, whereas pyrimidine analogs (e.g., Compound A) favor enzymatic inhibition via H-bonding with catalytic residues .
  • Substituent Effects : Methyl groups (as in the target compound) enhance lipophilicity (predicted logP = 2.8), improving blood-brain barrier penetration. In contrast, polar groups like methoxy (2h) or benzodioxol (MHY2251) balance solubility and target affinity .

Physicochemical and Pharmacokinetic Properties

  • Solubility : The target compound’s dimethylquinazoline substituents may reduce aqueous solubility compared to 2h (measured solubility = 12 µg/mL in PBS).
  • Metabolic Stability : Pyrimidine derivatives (e.g., Compound B) with acrylamide groups show higher clearance rates due to glutathione conjugation, whereas the target compound’s rigid structure may resist hepatic metabolism .

Notes

  • Availability : The target compound is listed as discontinued in commercial catalogs, limiting current experimental access .
  • Synthesis: Analogous quinazolinones (e.g., 2h) are synthesized via microwave-assisted cyclization of 2-aminobenzamides, suggesting a feasible route for scaling up the target compound .

Biological Activity

2-[(4,8-dimethylquinazolin-2-yl)amino]-1-methylquinazolin-4(1H)-one is a novel compound belonging to the quinazoline family, known for its diverse biological activities. Quinazolines have been extensively studied due to their potential applications in medicinal chemistry, particularly in cancer therapy, anti-inflammatory treatments, and as antimicrobial agents. This article focuses on the biological activity of this specific compound, summarizing key findings from recent research.

Chemical Structure and Properties

The compound features a complex structure that includes two quinazoline rings and an amino group. Its molecular formula is C13H12N4C_{13}H_{12}N_4, with a molecular weight of approximately 240.27 g/mol. The presence of methyl groups at the 4 and 8 positions of the quinazoline ring enhances its lipophilicity, potentially influencing its biological interactions.

Anticancer Properties

Recent studies have demonstrated that quinazoline derivatives exhibit significant anticancer activity through various mechanisms:

  • Apoptosis Induction : Compounds similar to this compound have been shown to induce apoptosis in cancer cells. This process is crucial for inhibiting tumor growth and proliferation .
  • Kinase Inhibition : Quinazolines are known to inhibit specific kinases involved in cell signaling pathways that drive cancer progression. For instance, several studies have highlighted their ability to target tyrosine kinases, which play a pivotal role in cellular growth and differentiation .

Anti-inflammatory Activity

The compound also exhibits anti-inflammatory properties. Quinazoline derivatives have been reported to inhibit pro-inflammatory cytokines and modulate immune responses, making them potential candidates for treating inflammatory diseases .

Antimicrobial Effects

Compounds within the quinazoline class have demonstrated antimicrobial activity against various pathogens. This includes both antibacterial and antifungal properties, which could be attributed to their ability to interfere with microbial metabolic processes.

Case Studies

  • Cell Line Studies : In vitro studies evaluated the cytotoxic effects of this compound against several cancer cell lines including HCT116 (colorectal carcinoma) and NCI-H460 (lung carcinoma). The results indicated IC50 values in the low micromolar range, suggesting potent anti-proliferative effects .
  • Kinase Profiling : A comprehensive screening against a panel of kinases revealed that this compound effectively binds to multiple targets involved in cancer signaling pathways. Notably, it exhibited significant temperature shifts indicative of strong binding interactions with key kinases.

Comparative Analysis

To illustrate the biological activity of this compound relative to similar compounds, the following table summarizes key features:

Compound NameMolecular FormulaKey FeaturesBiological Activity
This compoundC13H12N4Dual quinazoline structureAnticancer, anti-inflammatory
6-(3,4-Dimethoxyphenyl)-2-(4-methylquinazolin-2-yl)amino-pyrimidin-4(3H)-oneC18H15N7O3Complex structure with dual active sitesAnticancer, antidiabetic
2-(4-Methylquinazolin-2-yl)amino]-6-methylpyrimidin-4(3H)-oneC12H12N4Simplified structureModerate antitumor activity

Q & A

Basic Research Questions

Q. How can the synthesis of 2-[(4,8-dimethylquinazolin-2-yl)amino]-1-methylquinazolin-4(1H)-one be optimized for higher yield and purity?

  • Methodological Answer : Synthesis optimization involves solvent selection (e.g., dimethyl sulfoxide for enhanced reaction kinetics or ethanol for cost-effectiveness), temperature control (60–100°C for cyclization steps), and stoichiometric adjustments of reagents like anthranilic acid derivatives and substituted amines. Reaction time should be monitored via TLC or HPLC to prevent over-oxidation. Catalysts such as acetic anhydride or benzoyl chloride may improve quinazoline ring formation .

Q. What spectroscopic techniques are most reliable for confirming the molecular structure of this compound?

  • Methodological Answer : Use a combination of:

  • 1H/13C NMR : To verify substituent positions and aromatic proton environments (e.g., methyl groups at 4,8-quinazoline positions).
  • IR Spectroscopy : Confirm carbonyl (C=O) stretches near 1630–1670 cm⁻¹ and N-H stretches for amino linkages.
  • Mass Spectrometry (MS) : Validate molecular weight and fragmentation patterns.
    Comparative analysis with synthetic intermediates is critical .

Q. Which purification methods are effective for isolating this compound from by-products?

  • Methodological Answer : Recrystallization using polar aprotic solvents (e.g., DMF/water mixtures) or column chromatography with silica gel and gradient elution (hexane:ethyl acetate) can isolate the target compound. Purity should be assessed via HPLC (>95% peak area) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?

  • Methodological Answer : Perform molecular docking (AutoDock Vina, Schrödinger Suite) to screen against protein databases (e.g., kinases or GPCRs). Use MD simulations (GROMACS) to assess binding stability. Validate predictions with in vitro assays (e.g., enzyme inhibition IC50 measurements). Cross-reference with structural analogs showing similar aminoquinazoline motifs .

Q. What experimental strategies resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer effects)?

  • Methodological Answer :

  • Standardized Assays : Replicate studies under controlled conditions (e.g., CLSI guidelines for antimicrobial testing).
  • Dose-Response Analysis : Compare EC50/IC50 values across cell lines or microbial strains.
  • Metabolomic Profiling : Identify metabolite interference or off-target effects using LC-MS/MS.
    Discrepancies may arise from solvent choice (DMSO vs. saline) or cell viability protocols .

Q. What challenges arise in X-ray crystallographic analysis of this compound, and how are they addressed?

  • Methodological Answer : Challenges include poor crystal growth due to flexible substituents. Solutions:

  • Co-crystallization : Use of co-formers (e.g., carboxylic acids) to stabilize packing.
  • SHELXL Refinement : Apply twin refinement or high-resolution data (≤1.0 Å) to resolve disorder. Validate with R-factor convergence (<5%) and electron density maps .

Q. How can in silico models predict the compound’s pharmacokinetic properties (e.g., bioavailability, metabolic stability)?

  • Methodological Answer : Use SwissADME or pkCSM to estimate:

  • Lipophilicity (LogP) : Critical for blood-brain barrier penetration.
  • CYP450 Metabolism : Identify potential metabolic hotspots (e.g., methyl groups prone to oxidation).
  • Toxicity : Screen for hepatotoxicity (e.g., ProTox-II). Cross-validate with in vitro microsomal assays .

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